Deglucocheirotoxin

Descripción

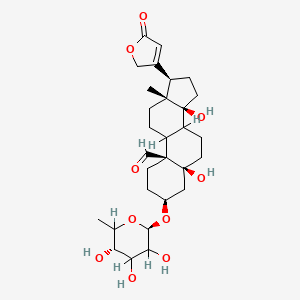

Deglucocheirotoxin (CAS: 4336-94-1) is a cardenolide, a class of steroid glycosides known for their cardiac activity. It is structurally characterized as 3-β-((6-Deoxy-β-D-allopyranosyl)oxy)-5-β,14-dihydroxy-19-oxocard-20(22)-enolide . This compound is primarily isolated from plants such as Convallaria majalis (Lily of the Valley) and E. repandum . Its core structure includes a steroidal aglycone moiety linked to a 6-deoxy-allopyranosyl sugar unit, distinguishing it from other glycosides through the absence of a glucose residue at the C3 position .

Propiedades

Número CAS |

4336-94-1 |

|---|---|

Fórmula molecular |

C29H42O10 |

Peso molecular |

550.6 g/mol |

Nombre IUPAC |

(3S,5S,10S,13R,14S,17R)-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |

InChI |

InChI=1S/C29H42O10/c1-15-22(32)23(33)24(34)25(38-15)39-17-3-8-27(14-30)19-4-7-26(2)18(16-11-21(31)37-13-16)6-10-29(26,36)20(19)5-9-28(27,35)12-17/h11,14-15,17-20,22-25,32-36H,3-10,12-13H2,1-2H3/t15?,17-,18+,19?,20?,22+,23?,24?,25-,26+,27-,28-,29-/m0/s1 |

Clave InChI |

HULMNSIAKWANQO-RMBZBVRKSA-N |

SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)O |

SMILES isomérico |

CC1[C@H](C(C([C@@H](O1)O[C@H]2CC[C@@]3(C4CC[C@@]5([C@H](CC[C@@]5(C4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)O |

Otros números CAS |

5822-57-1 |

Sinónimos |

strophalloside |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Differences

The table below highlights key structural and pharmacological distinctions between Deglucocheirotoxin and related cardenolides/bufadienolides:

Key Observations :

Sugar Residues: Deglucocheirotoxin’s 6-deoxy-allopyranosyl group confers distinct solubility and receptor-binding properties compared to convallatoxin’s rhamnose or digoxin’s digitoxose .

Hydroxylation Patterns : The 5β,14-dihydroxy configuration in Deglucocheirotoxin contrasts with the 14β-hydroxy groups in digoxin and bufalin, influencing membrane permeability and target affinity .

Toxicity Profile : Deglucocheirotoxin exhibits lower acute toxicity than convallatoxin due to reduced glycosylation, which slows cellular uptake .

Pharmacokinetic and Pharmacodynamic Comparisons

- Metabolism : Unlike digoxin, which undergoes hepatic glucuronidation, Deglucocheirotoxin is primarily metabolized via hydrolytic cleavage of its sugar moiety, yielding a less active aglycone .

- Therapeutic Index : Deglucocheirotoxin’s narrow therapeutic window (LD₅₀ ~0.8 mg/kg in rodents) is broader than convallatoxin (LD₅₀ ~0.3 mg/kg) but narrower than glucoconvalloside .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.